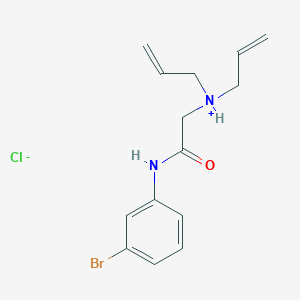
3'-Bromo-2-diallylaminoacetanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Bromo-2-diallylaminoacetanilide hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, an allyl group, and an aminoacetanilide moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Bromo-2-diallylaminoacetanilide hydrochloride typically involves multiple steps, starting with the bromination of 2-diallylaminoacetanilide. The reaction conditions for bromination usually require the use of bromine in an inert solvent, such as dichloromethane, under controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow chemistry can enhance the efficiency and safety of the process, allowing for the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3'-Bromo-2-diallylaminoacetanilide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-diallylaminoacetanilide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like zinc dust or sodium borohydride are often used.
Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 2-diallylaminoacetanilide
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
3'-Bromo-2-diallylaminoacetanilide hydrochloride has found applications in various scientific research areas, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3'-Bromo-2-diallylaminoacetanilide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom can act as a halogenating agent, facilitating the formation of reactive intermediates that can further react with biological molecules. The allyl group and aminoacetanilide moiety contribute to the compound's ability to bind to receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
3'-Bromo-2-diallylaminoacetanilide hydrochloride is unique due to its specific structural features. Similar compounds include:
2-Bromoacetanilide: Lacks the allyl group, resulting in different reactivity and biological activity.
3'-Bromoacetanilide: Similar bromine position but different amino group placement.
2-Diallylaminoacetanilide: Does not contain a bromine atom, leading to different chemical properties.
Properties
CAS No. |
21340-43-2 |
|---|---|
Molecular Formula |
C14H18BrClN2O |
Molecular Weight |
345.66 g/mol |
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl]-bis(prop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C14H17BrN2O.ClH/c1-3-8-17(9-4-2)11-14(18)16-13-7-5-6-12(15)10-13;/h3-7,10H,1-2,8-9,11H2,(H,16,18);1H |
InChI Key |
WRXNLOHLMOLHAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[NH+](CC=C)CC(=O)NC1=CC(=CC=C1)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















